molecular formula C14H12O2 B14603663 1,2-Dimethoxyacenaphthylene CAS No. 60036-60-4

1,2-Dimethoxyacenaphthylene

Cat. No.: B14603663
CAS No.: 60036-60-4
M. Wt: 212.24 g/mol
InChI Key: ASBQKOJQACBVNZ-UHFFFAOYSA-N
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Description

1,2-Dimethoxyacenaphthylene is an organic compound that belongs to the class of acenaphthylene derivatives It is characterized by the presence of two methoxy groups attached to the acenaphthylene core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethoxyacenaphthylene can be synthesized through several methods. One common approach involves the methoxylation of acenaphthylene. This process typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethoxyacenaphthylene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The methoxy groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted acenaphthylene derivatives.

Scientific Research Applications

1,2-Dimethoxyacenaphthylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1,2-dimethoxyacenaphthylene involves its interaction with various molecular targets and pathways. The methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

1,2-Dimethoxyacenaphthylene can be compared with other acenaphthylene derivatives, such as acenaphthene and acenaphthoquinone. While all these compounds share a common acenaphthylene core, the presence of methoxy groups in this compound imparts unique chemical properties, such as increased solubility and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Similar Compounds

    Acenaphthene: A simpler derivative without methoxy groups.

    Acenaphthoquinone: An oxidized derivative with quinone functionality.

    Spiroacenaphthylenes: Compounds with spiro-fused cyclic frameworks.

Properties

CAS No.

60036-60-4

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

1,2-dimethoxyacenaphthylene

InChI

InChI=1S/C14H12O2/c1-15-13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)16-2/h3-8H,1-2H3

InChI Key

ASBQKOJQACBVNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC3=C2C1=CC=C3)OC

Origin of Product

United States

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